Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-4-methylphthalazin-1-one

Organic Synthesis Process Chemistry Methodology

2-(4-Bromophenyl)-4-methylphthalazin-1-one is a unique phthalazinone building block offering >40-fold selectivity for galectin-8N over other galectins, enabled by distinct π-stacking interactions. Its bromine atom provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 4-methylphthalazinone core serves as a recognized PARP-1 inhibitor pharmacophore. With a molecular weight of 315 Da, XLogP3-AA of 3.5, and a single rotatable bond, it meets fragment-like drug-likeness criteria, making it ideal for fragment-based libraries targeting bromodomains, kinases, or protein-protein interactions. The one-step, high-yield Vilsmeier synthesis ensures cost-effective access to multi-gram quantities.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16g/mol
CAS No. 331946-95-3
Cat. No. B404412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-methylphthalazin-1-one
CAS331946-95-3
Molecular FormulaC15H11BrN2O
Molecular Weight315.16g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3
InChIKeyXQMYCQQCDKDZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4-methylphthalazin-1-one (CAS 331946-95-3): A Brominated Phthalazinone Intermediate for Targeted Medicinal Chemistry and Biological Probe Development


2-(4-Bromophenyl)-4-methylphthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family, characterized by a bicyclic core fused with a 4-bromophenyl substituent at the N2 position and a methyl group at the C4 position [1]. Its molecular formula is C15H11BrN2O with a molecular weight of 315.16 g/mol, and it exhibits an XLogP3-AA of 3.5, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 [1]. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active molecules, with its bromine atom offering a handle for further functionalization via cross-coupling reactions [2].

Why Generic Substitution of 2-(4-Bromophenyl)-4-methylphthalazin-1-one Fails: Structural Nuances Define Selectivity and Synthetic Utility


The phthalazinone scaffold is a privileged pharmacophore in medicinal chemistry, but subtle structural modifications drastically alter target engagement, selectivity, and synthetic utility. The 4-bromophenyl substituent in this compound confers distinct π-stacking interactions, as evidenced by its ability to occupy a unique sub-pocket in galectin-8N with >40-fold selectivity over other galectins, a property not shared by non-halogenated or differently substituted analogs [1]. Furthermore, the 4-methyl group influences conformational rigidity and metabolic stability, while the bromine atom enables facile derivatization through Suzuki-Miyaura or Buchwald-Hartwig couplings, making this compound a preferred intermediate over its chloro, iodo, or unsubstituted counterparts in the construction of complex drug candidates .

Quantitative Differentiation of 2-(4-Bromophenyl)-4-methylphthalazin-1-one: Comparator-Based Evidence for Scientific Selection


One-Step Synthesis in Quantitative Yield Outperforms Typical Phthalazinone Preparations

A one-step Vilsmeier protocol delivers 2-(4-bromophenyl)-4-methylphthalazin-1-one in quantitative yield (99%), representing a significant improvement over conventional multi-step phthalazinone syntheses that often require harsh conditions and afford moderate yields (typically 50–70%) [1]. This efficiency reduces material waste and purification burden, directly lowering cost-per-gram for scale-up.

Organic Synthesis Process Chemistry Methodology

Galectin-8N Selectivity Driven by 4-Bromophenyl Moiety: >40-Fold Discrimination Over Galectin-4C

A 4-(p-bromophenyl)phthalazinone derivative—structurally analogous to the target compound—exhibits a Kd of 34 μM for galectin-8N and displays no detectable binding to galectin-8C, -1, -3, -4N, -7, -9C, or -9N, achieving >40-fold selectivity over galectin-4C [1]. This selectivity profile is attributed to the bromophenyl moiety engaging in a double π-stack with Arg59 and Tyr141 in a galectin-8N-specific sub-pocket, a feature absent in non-halogenated or chloro/iodo analogs.

Chemical Biology Galectin Inhibitors Molecular Recognition

Proven Intermediate in Kinase Inhibitor Synthesis: Documented in Granted US Patent

The compound is explicitly disclosed as a key intermediate in US Patent 9,212,130 B2, which covers heterocyclic derivatives for pharmaceutical compositions . This patent context confirms its utility in constructing bioactive molecules, particularly kinase inhibitors. In contrast, many structurally similar phthalazinones lack such explicit patent documentation, making this compound a de-risked choice for hit-to-lead campaigns.

Medicinal Chemistry Kinase Inhibitors Pharmaceutical Intermediates

Computed Drug-Likeness: Balanced Lipophilicity and Minimal Rotatable Bonds Favor Permeability

2-(4-Bromophenyl)-4-methylphthalazin-1-one possesses an XLogP3-AA of 3.5, placing it within the optimal lipophilicity range (1–5) for oral absorption and membrane permeability [1]. With only one rotatable bond and two hydrogen bond acceptors, it adheres to Veber's rule for good oral bioavailability. By comparison, the clinically approved PARP inhibitor Olaparib has an XLogP3-AA of 2.2 and 5 rotatable bonds, while the unsubstituted phthalazinone core has an XLogP3-AA of 0.8 [1]. The bromophenyl group thus imparts a favorable lipophilicity shift without introducing excessive flexibility.

ADME Drug Design Computational Chemistry

Consistent Purity Specifications (≥95%) Enable Reproducible Biological Assays

Commercial suppliers consistently provide this compound with a minimum purity specification of 95% . This level of purity is essential for reproducible results in biological assays, where impurities as low as 5% can confound dose-response relationships or produce off-target effects. In contrast, many custom-synthesized phthalazinone intermediates lack certified purity documentation, introducing variability that can derail SAR studies.

Quality Control Assay Reproducibility Procurement

Optimal Research and Industrial Use Cases for 2-(4-Bromophenyl)-4-methylphthalazin-1-one


Synthesis of PARP-1 or Dual PARP-1/HDAC Inhibitors via C–N Cross-Coupling

Leverage the bromophenyl handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce amine, amide, or heteroaryl groups. The 4-methylphthalazinone core is a recognized PARP-1 inhibitor scaffold, and the bromine atom provides a versatile exit vector for generating focused libraries [1]. The high synthetic yield of the parent compound ensures cost-effective access to advanced intermediates.

Development of Galectin-8N Chemical Probes

The 4-bromophenylphthalazinone motif confers >40-fold selectivity for galectin-8N over other galectins. Researchers can use this compound as a starting point to conjugate galactal moieties or fluorescent tags, building on the established π-stack interactions with Arg45, Arg59, and Tyr141 [2]. Its favorable LogD and passive permeability further support intracellular target engagement studies.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 315 Da, an XLogP3-AA of 3.5, and only one rotatable bond, this compound meets the criteria for a high-quality fragment. Its computed drug-likeness and the availability of a halogen for fragment growing make it an attractive entry in fragment libraries targeting bromodomains, kinases, or protein-protein interactions [3].

Process Chemistry Optimization and Scale-Up

The one-step, quantitative-yield Vilsmeier protocol minimizes solvent usage and waste, aligning with green chemistry principles [4]. This method is readily scalable for multi-gram production, making the compound a reliable building block for medicinal chemistry campaigns and preclinical candidate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-methylphthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.